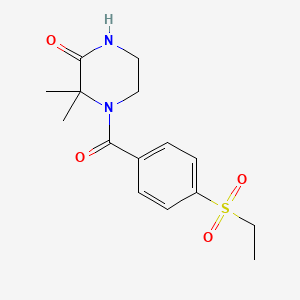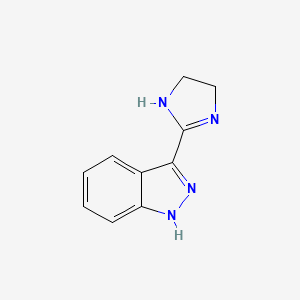
3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole” is a chemical compound with the molecular formula C9H10N2O . It is used in proteomics research . The compound is also known to be a reactant for oxidative aromatization reactions of imidazolines .
Chemical Reactions Analysis
The compound is known to be a reactant for oxidative aromatization reactions of imidazolines . More specific chemical reactions involving this compound are not provided in the search results.Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 197-201 °C . It has a molecular weight of 162.19 .Aplicaciones Científicas De Investigación
Imidazoline Receptor Ligands
A study by Sączewski et al. (2003) highlights the use of 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles as selective imidazoline I(2) receptor ligands. They examined various substituted indazoles for their affinity to imidazoline I(2) receptors and alpha(2)-adrenergic receptors. A specific compound, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole, showed significant selectivity for the imidazoline I(2) receptors.
Synthesis Mechanism and NMR Analysis
Sa̧czewski et al. (2001) conducted a study on the synthesis of 2-(4,5-dihydroimidazol-2-yl)-1H-indazole, a structure similar to potent imidazoline I2 receptor agonists, using carbon disulfide promoted reactions. They also used ab initio MO calculations to understand the mechanism and confirmed the structure of the synthesized compound through NMR spectroscopy and X-ray analysis (Sa̧czewski et al., 2001).
Pharmacological Properties of Fluorinated Derivatives
Wasilewska et al. (2014) explored the influence of fluorination on the pharmacological properties of indazole ring compounds, such as 1-[(imidazolidin-2-yl)imino]-1H-indazole. The study discovered that fluorination reduced binding affinity and α2-AR/I1 imidazoline binding site selectivity in the compounds. Additionally, the cardiovascular properties of these fluorinated derivatives were evaluated for their potential use in PET imaging of brain α2-ARs (Wasilewska et al., 2014).
Circulatory Effects in Rats
Boblewski et al. (2016) studied the circulatory effects of TCS-80, a new imidazoline compound structurally similar to 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole, in rats. They found that TCS-80 exhibits a high affinity to I1-imidazoline receptors and low α2/I1 selectivity ratio, indicating potential for understanding the cardiovascular effects mediated through α2-adrenergic and I1-imidazoline receptors (Boblewski et al., 2016).
Energetic Salts Synthesis
Srinivas et al. (2014) synthesized nitrogen-rich molecules, including 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole, for potential applications in nitrogen-rich gas generators. They examined the physicochemical properties of these compounds, focusing on their energetic characteristics and potential applications in explosives and propellants (Srinivas et al., 2014).
Anticancer Chemotherapy
Groessl et al. (2007) investigated the azole ligand variations in ruthenium complexes for anticancer chemotherapy, including compounds with structures similar to 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole. They evaluated these complexes for their stability, protein binding, redox potentials, and antiproliferative activity, providing insights into the potential use of these compounds in cancer treatment (Groessl et al., 2007).
Propiedades
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-8-7(3-1)9(14-13-8)10-11-5-6-12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHWNKILOXEEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

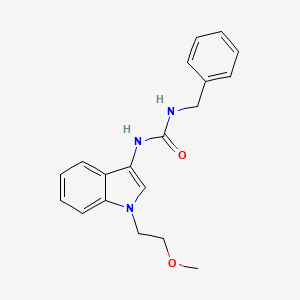
![3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2568370.png)

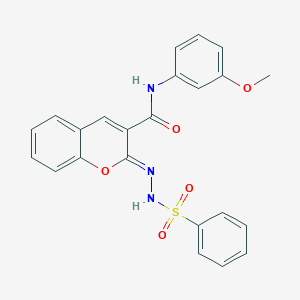

![4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2568377.png)

![N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride](/img/structure/B2568381.png)
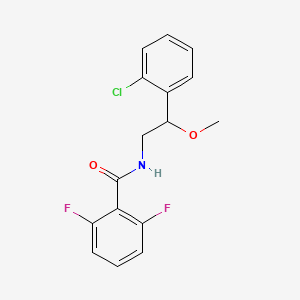
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2568384.png)
![Methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yloxy]benzoate](/img/structure/B2568386.png)
![4-tert-butyl-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568387.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]pyran-4-one](/img/structure/B2568388.png)
